Technical Guide: Synthesis of Methyl 4-bromo-1H-indazole-3-carboxylate
Technical Guide: Synthesis of Methyl 4-bromo-1H-indazole-3-carboxylate
This guide details the high-purity synthesis of Methyl 4-bromo-1H-indazole-3-carboxylate , a critical scaffold in medicinal chemistry (e.g., for PARP, kinase, and phosphatase inhibitors). The 4-bromo substituent provides a strategic handle for orthogonal cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the 3-carboxylate allows for downstream amidation or reduction.
Target Molecule: Methyl 4-bromo-1H-indazole-3-carboxylate CAS Registry Number: 1190322-47-4 (Ester), 885521-80-2 (Acid precursor) Molecular Formula: C₉H₇BrN₂O₂ Molecular Weight: 255.07 g/mol
Executive Summary & Strategic Analysis
The synthesis of 4-substituted indazoles is often complicated by regioselectivity issues during ring closure. Unlike 5- or 6-substituted isomers, the 4-bromo position is sterically crowded, adjacent to the bridgehead nitrogen.
This guide prioritizes the Isatin Ring-Reconstruction Route (Modified Pfitzinger/Sandmeyer sequence). This pathway is superior to direct halogenation (which favors C5/C7) and hydrazine cyclization of 2-halobenzaldehydes (which lacks the C3-carboxylate handle). It guarantees regiochemical integrity by locking the bromine position in the starting material, 4-bromoisatin .
Retrosynthetic Logic
The target molecule is disconnected at the ester bond and the N-N bond:
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Esterification: From 4-bromo-1H-indazole-3-carboxylic acid.
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Cyclization: From 2-hydrazino-3-bromophenylglyoxylic acid.
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Diazotization/Reduction: From 2-amino-3-bromophenylglyoxylic acid.
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Ring Opening: From 4-bromoisatin .
Figure 1: Retrosynthetic analysis showing the preservation of the bromine regiochemistry.
Detailed Synthetic Pathway[1][2][3]
Phase 1: Ring Reconstruction (Isatin to Indazole Acid)
This phase converts the indole core of isatin into the indazole core. The critical step is the reduction of the diazonium salt to the hydrazine in situ using Stannous Chloride (SnCl₂).
Reaction Scheme:
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Hydrolysis: 4-Bromoisatin + NaOH → Sodium 2-amino-3-bromophenylglyoxylate.
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Diazotization: + NaNO₂/HCl → Diazonium salt.
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Reduction/Cyclization: + SnCl₂ → 4-Bromo-1H-indazole-3-carboxylic acid.
Experimental Protocol
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Scale: 50 mmol basis.
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Reagents: 4-Bromoisatin (11.3 g), NaOH (2.5 eq), NaNO₂ (1.1 eq), SnCl₂·2H₂O (2.4 eq), Conc. HCl.
Step-by-Step Workflow:
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Alkaline Hydrolysis:
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Suspend 4-bromoisatin (11.3 g, 50 mmol) in water (100 mL).
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Add 5N NaOH (25 mL) slowly.
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Heat to 50°C for 30 minutes until the solution turns yellow/brown and clear (formation of sodium 2-amino-3-bromophenylglyoxylate).
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Cool to 0°C in an ice-salt bath.
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Diazotization (Critical Safety Step):
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Prepare a solution of NaNO₂ (3.8 g, 55 mmol) in water (15 mL).
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Add the nitrite solution dropwise to the cold amino-glyoxylate solution, maintaining internal temperature < 5°C .
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Simultaneously, prepare a cold solution of Conc. HCl (40 mL) in water (60 mL) in a separate reactor, cooled to -5°C.
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Inversion: Slowly pour the alkaline nitrite/amino solution into the cold acid solution with vigorous stirring. Note: This "inverse addition" prevents side reactions by ensuring excess acid.
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Stir for 15 min at 0°C. The diazonium salt forms as a suspension or solution.
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Reduction & Cyclization:
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Dissolve SnCl₂·2H₂O (27.0 g, 120 mmol) in Conc. HCl (30 mL).
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Add this stannous chloride solution dropwise to the diazonium mixture, keeping temperature < 10°C .
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Observation: Nitrogen evolution may occur. The mixture typically thickens.
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Allow to warm to room temperature (20-25°C) and stir for 2 hours.
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The hydrazine intermediate cyclizes spontaneously under these acidic conditions to precipitate the indazole acid.
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-
Isolation:
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Filter the solid precipitate.[1]
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Wash the cake with dilute HCl (1N) followed by water to remove tin salts.
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Dry in a vacuum oven at 50°C.
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Yield Expectation: 65-75% (approx. 8.0 g).
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Appearance: Off-white to beige solid.
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Phase 2: Methyl Esterification
The carboxylic acid is converted to the methyl ester using standard Fischer esterification.
Experimental Protocol
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Reagents: 4-Bromo-1H-indazole-3-carboxylic acid (from Phase 1), Methanol (anhydrous), H₂SO₄ (catalytic) or SOCl₂.
Step-by-Step Workflow:
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Suspend the dry acid (8.0 g, 33 mmol) in anhydrous Methanol (80 mL).
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Catalyst Addition:
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Option A (Standard): Add Conc.[2] H₂SO₄ (1.0 mL) dropwise.
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Option B (Faster): Add Thionyl Chloride (SOCl₂, 4.0 mL) dropwise at 0°C (generates HCl in situ).
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-
Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM) or HPLC.
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Workup:
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Concentrate the methanol to ~20% volume under reduced pressure.
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Pour residue into ice water (100 mL).
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Neutralize carefully with saturated NaHCO₃ to pH ~8.
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Extract with Ethyl Acetate (3 x 50 mL).
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Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.
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Purification:
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Recrystallize from Methanol/Water or Toluene/Heptane if necessary.
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Target Yield: 85-90%.
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Process Data & Critical Parameters
| Parameter | Specification | Rationale |
| Diazotization Temp | < 5°C | Prevents decomposition of the diazonium salt (explosion hazard/yield loss). |
| Acid Stoichiometry | Excess HCl | Required to maintain protonation and facilitate SnCl₂ reduction mechanism. |
| SnCl₂ Equivalents | 2.2 – 2.4 eq | Stoichiometric requirement for reducing N=N to NH-NH. |
| Regiochemistry | 4-Bromo | Controlled by starting material (4-bromoisatin).[1] No isomer separation needed. |
Mechanism & Pathway Visualization
The transformation relies on the Sandmeyer-type reduction followed by intramolecular condensation .
Figure 2: Reaction pathway illustrating the transformation from isatin to the final ester.[3]
Quality Control & Characterization
Analytical Standards:
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HPLC: C18 Column, Gradient 10-90% ACN/Water (0.1% TFA). Target purity >98%.
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NMR (¹H, 300 MHz, DMSO-d₆):
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δ 14.0 (br s, 1H, NH)
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δ 7.6 (d, 1H, Ar-H)
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δ 7.4 (d, 1H, Ar-H)
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δ 7.2 (t, 1H, Ar-H)
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δ 3.9 (s, 3H, O-CH₃)
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Note: The 4-bromo position removes the doublet typically seen at ~δ 7.9 for H4.
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Safety Warnings:
-
Diazonium Salts: Potentially explosive if allowed to dry or warm up without reaction. Keep wet and cold.
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Tin Waste: Aqueous waste contains tin salts; dispose of according to heavy metal regulations.
References
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Isatin to Indazole Methodology
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Snyder, H. R., et al. "Synthesis of Indazole-3-carboxylic Acids." Journal of the American Chemical Society, vol. 74, no. 8, 1952, pp. 2009–2012. Link
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Specific 4-Bromo Derivative Synthesis
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Esterification & Properties
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General Indazole Synthesis Review
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Gaush, L., et al. "Indazoles: Synthesis and Bond-Forming Transformations." Asian Journal of Organic Chemistry, vol. 5, 2016. Link
-
Sources
- 1. US8916580B2 - Spiro-oxindole compounds and their use as therapeutic agents - Google Patents [patents.google.com]
- 2. CAS#:885278-42-2 | 6-Bromo-1H-indazole-3-carboxylic acid methyl ester | Chemsrc [chemsrc.com]
- 3. lookchem.com [lookchem.com]
- 4. CN115260165A - è¯å¹¶å«æ°®äºå æç¯ååç©åå ¶åæååºç¨ - Google Patents [patents.google.com]
- 5. 1H-Indazole-3-carboxylic acid, 4-bromo-, methyl ester | 1190322-47-4 [amp.chemicalbook.com]
- 6. Organic Chemistry [3asenrise.com]
- 7. 1190322-47-4 | Methyl 4-bromo-1H-indazole-3-carboxylate - AiFChem [aifchem.com]
- 8. 3asenrise.com [3asenrise.com]
